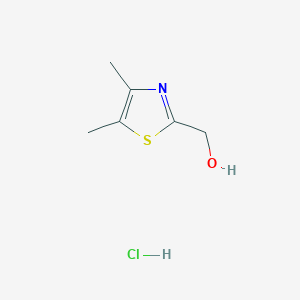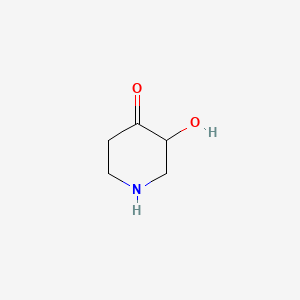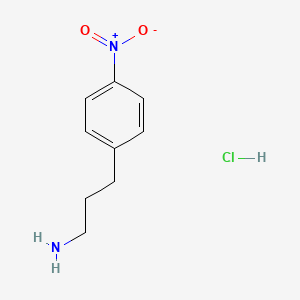
2-(2-Methoxypyrimidin-4-yl)ethanol
Vue d'ensemble
Description
2-(2-Methoxypyrimidin-4-yl)ethanol is a chemical compound that belongs to the class of pyrimidinols. It has a molecular weight of 154.17 . The IUPAC name for this compound is 2-(2-methoxy-4-pyrimidinyl)ethanol . The InChI code for this compound is 1S/C7H10N2O2/c1-11-7-8-4-2-6(9-7)3-5-10/h2,4,10H,3,5H2,1H3 .
Physical And Chemical Properties Analysis
2-(2-Methoxypyrimidin-4-yl)ethanol is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique
Polymer Science Applications
- Protecting Group for Methacrylic Acid : 2-(Pyridin-2-yl)ethanol has been identified as a good protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This characteristic suggests potential applications in the development of polymers with specific functionalities and environmental responsiveness (Elladiou & Patrickios, 2012).
Solvent Systems and Thermodynamics
- Solubility Studies : The solubility of pyrimidine derivatives in various organic solvents has been studied, revealing their solubility increases with temperature. Such studies are crucial for understanding the physicochemical properties of pyrimidine compounds and their applications in chemical synthesis and formulation development (Yao et al., 2017).
Spectroscopy and Structural Analysis
- Spectral Analysis and Structural Insights : The structural and vibrational properties of pyrimidine derivatives have been explored using various spectroscopic methods, providing insights into their chemical behavior and potential applications in materials science and analytical chemistry (Cinar et al., 2013).
Catalysis
- Catalytic Applications : Pyrimidine-based ligands have been employed in catalytic systems, including the methoxycarbonylation of olefins. Such studies highlight the utility of pyrimidine compounds in catalysis, potentially offering pathways to more efficient and selective chemical processes (Zulu et al., 2020).
Synthetic Organic Chemistry
- Multicomponent Synthesis : Pyrimidine derivatives have been synthesized through environmentally friendly, multicomponent reactions, demonstrating their versatility in organic synthesis. This approach aligns with the principles of green chemistry, aiming for processes that reduce waste and energy consumption (Gupta et al., 2014).
Safety And Hazards
The safety information available indicates that 2-(2-Methoxypyrimidin-4-yl)ethanol is potentially harmful if swallowed, causes skin irritation, and may cause damage to organs . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
2-(2-methoxypyrimidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-8-4-2-6(9-7)3-5-10/h2,4,10H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDQWCMXNKRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyrimidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















